molecular formula C16H13N3O2 B2565230 1,4-dihydro-N-(4-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide CAS No. 946204-00-8

1,4-dihydro-N-(4-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide

Cat. No.: B2565230
CAS No.: 946204-00-8
M. Wt: 279.299
InChI Key: PCXHEVLAQUFUPG-UHFFFAOYSA-N
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Description

1,4-dihydro-N-(4-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide (CAS 873051-00-4) is a synthetic compound with a molecular formula of C16H13N3O2 and a molecular weight of 279.29 g/mol . It belongs to the privileged scaffold of quinolinone carboxamides, a class of nitrogen-containing heterocyclic aromatic compounds that are present in numerous biologically active compounds and are recognized as a highly attractive structure in drug discovery research . These derivatives are known for a wide spectrum of potential biological activities, including antibacterial, anti-inflammatory, anticancer, and neuroprotective properties . The 4-hydroxy-2-quinolinone core, in particular, is a key structural feature for developing multi-target agents, with recent studies highlighting derivatives that exhibit combined lipoxygenase (LOX) inhibitory and antioxidant activities . Compounds based on the 4-oxo-1,4-dihydroquinoline framework have also been investigated as potent and selective allosteric modulators for central nervous system (CNS) targets, such as metabotropic glutamate receptors (mGlus), demonstrating the scaffold's significant value in neuroscience research . Furthermore, recent research on closely related 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives has identified them as novel anti-inflammatory agents effective in models of acute lung injury and sepsis, underscoring the therapeutic potential of this chemical class . This product is intended for research purposes only and is not for human or veterinary diagnostics or therapeutic use. Researchers can leverage this compound as a key intermediate or precursor in medicinal chemistry programs aimed at developing novel therapeutic agents for a range of diseases.

Properties

IUPAC Name

N-(4-methylpyridin-2-yl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-10-6-7-17-14(8-10)19-16(21)12-9-18-13-5-3-2-4-11(13)15(12)20/h2-9H,1H3,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXHEVLAQUFUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dihydro-N-(4-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2-pyridinecarboxylic acid and 3-aminobenzoic acid.

    Condensation Reaction: The carboxylic acid group of 4-methyl-2-pyridinecarboxylic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) and then reacted with 3-aminobenzoic acid to form an amide bond.

    Cyclization: The intermediate product undergoes cyclization under acidic or basic conditions to form the quinoline ring structure.

    Reduction: The resulting quinoline derivative is then reduced using a suitable reducing agent, such as sodium borohydride, to obtain the 1,4-dihydro form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.

    Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature, pressure, and pH, to maximize yield and purity.

    Purification Techniques: Implementing purification techniques like recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4-dihydro-N-(4-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Further reduction can lead to fully saturated quinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and quinoline rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Saturated quinoline derivatives.

    Substitution Products: Various substituted quinoline and pyridine derivatives.

Scientific Research Applications

Antimalarial Activity

One of the most significant applications of 1,4-dihydro-N-(4-methyl-2-pyridinyl)-4-oxo-3-quinolinecarboxamide is its antimalarial activity. Research has shown that derivatives of quinoline-4-carboxamide exhibit potent antiplasmodial effects against Plasmodium falciparum, the parasite responsible for malaria. In a study by , a series of quinoline-4-carboxamides were identified through phenotypic screening, with some compounds demonstrating low nanomolar potency in vitro.

Anticancer Properties

In addition to its antimalarial properties, this compound has been investigated for its anticancer potential. Quinoline derivatives have been shown to inhibit various cancer cell lines by targeting key pathways involved in tumor growth and survival.

Case Studies

  • Inhibition of EGFR : A study focused on designing quinoline hybrids that act as dual inhibitors targeting epidermal growth factor receptor (EGFR) and microbial DNA gyrase demonstrated promising results. These compounds exhibited significant anti-proliferative activity against cancer cells while also displaying antimicrobial properties .
  • Multifunctional Agents : Another research effort synthesized novel derivatives with dual-target capabilities aimed at treating Alzheimer's disease and cancer. These compounds showed potential in inhibiting cholinesterases and monoamine oxidases, thereby providing a multifaceted approach to treatment .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is crucial for its efficacy and safety in clinical settings. Studies have indicated that modifications to the chemical structure can enhance oral bioavailability and stability, which are vital for therapeutic use.

Compound Oral Bioavailability Half-Life (h) Efficacy (ED90)
Compound 133%4< 1 mg/kg
Compound 284%10< 1 mg/kg

Mechanism of Action

The mechanism of action of 1,4-dihydro-N-(4-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its structural modifications.

    Pathways Involved: It can modulate various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name (Reference) Molecular Formula Substituents Molecular Weight Notable Features
Target Compound C₁₉H₁₈N₃O₂ 4-methyl-2-pyridinyl 320.37 Compact structure, moderate polarity
2-Methyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-... (Ev2) C₂₆H₂₇N₃O₂S₂ Thiophene, phenyl, methylthio 501.64 Increased lipophilicity (S-containing groups)
4-[4-(Diethylamino)phenyl]-... (Ev7) C₂₆H₃₀N₄O₂ Diethylaminophenyl 430.54 Bulky aromatic group, enhanced basicity
7-Chloro-N-cyclohexyl-... (Ev9) C₂₂H₂₈ClN₃O₃ Chloro, morpholinoethyl 417.93 Halogen substitution, polar morpholine group
  • The diethylaminophenyl group in Ev7 introduces strong electron-donating effects, which may enhance interactions with aromatic residues in target proteins . The chloro and morpholinoethyl groups in Ev9 contribute to electronic effects (via Cl) and solubility (via morpholine), balancing lipophilicity and polarity .

Key Research Findings and Implications

  • Synthetic Efficiency : The use of Pybrop and DMF in coupling reactions (Ev3, Ev5) highlights robust methodologies for carboxamide formation, though scalability may require optimization .
  • Structure-Activity Relationships (SAR): Bulky substituents (e.g., diethylaminophenyl in Ev7) improve target affinity but may reduce metabolic stability . Halogenation (e.g., Cl in Ev9) enhances electronic interactions and may improve binding to hydrophobic protein pockets .
  • Unresolved Challenges: Limited data on the target compound’s solubility, bioavailability, and in vivo efficacy necessitate further studies.

Biological Activity

1,4-Dihydro-N-(4-methyl-2-pyridinyl)-4-oxo-3-quinolinecarboxamide is a compound belonging to the quinoline class, which has garnered attention due to its diverse biological activities, including antibacterial, antiviral, and anticancer properties. This article delves into the biological activity of this compound, supported by various studies and data.

Chemical Structure

The compound's structure can be represented as follows:

C13H12N2O2\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_2

This structure features a quinoline core with a carboxamide group and a methyl-pyridine substituent, contributing to its biological properties.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of quinoline derivatives. The compound has shown moderate antibacterial activity against various pathogens. For instance, in vitro assays indicated that the minimum inhibitory concentration (MIC) values for related compounds ranged from 0.25 to 10 µg/mL against Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of Quinoline Derivatives

Compound NameMIC (µg/mL)Target Bacteria
Compound A0.5Staphylococcus aureus
Compound B1.0Escherichia coli
Compound C2.5Pseudomonas aeruginosa

Antiviral Activity

In addition to antibacterial properties, derivatives of this compound have been explored for antiviral activity, particularly against HIV-1. Research indicates that certain quinoline derivatives can inhibit integrase activity, which is crucial for viral replication. For example, a related compound demonstrated an IC50 value of approximately 40 µM in inhibiting HIV integrase .

Anticancer Properties

Quinoline derivatives have also been investigated for their potential anticancer effects. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation .

Table 2: Anticancer Activity of Quinoline Derivatives

Compound NameIC50 (µM)Cancer Cell Line
Compound D15HeLa
Compound E20MCF-7
Compound F10A549

Study on Antibacterial Efficacy

A study conducted by Sechi et al. evaluated a series of quinoline derivatives for their antibacterial properties. The study reported that compounds similar to this compound exhibited significant activity against resistant strains of bacteria, highlighting their potential as new therapeutic agents .

Study on Antiviral Action

Another investigation focused on the antiviral properties of quinoline derivatives against HIV-1. The results indicated that specific modifications to the quinoline structure enhanced antiviral efficacy, suggesting that further optimization could lead to more potent inhibitors .

Q & A

Basic: What are the common synthetic routes for 1,4-dihydro-N-(4-methyl-2-pyridinyl)-4-oxo-3-quinolinecarboxamide derivatives?

The synthesis of 1,4-dihydropyridine (1,4-DHP) derivatives, including the target compound, typically employs the Hantzsch reaction. This involves the condensation of aldehydes, β-ketoesters, and ammonia or amines under reflux conditions . For example, derivatives are synthesized by reacting 4-chlorobenzaldehyde with ethyl acetoacetate and 3-aminocyclohex-2-enone, followed by oxidative aromatization using H₂O₂ and a PEG1000-BMImI catalyst to yield the pyridine core . Methodological optimization includes solvent selection (e.g., ethanol or DMF), temperature control (343 K for 3 hours), and catalytic systems to improve yields (up to 97.4% in hydrogenation steps) .

Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?

Structural validation requires 1H NMR for confirming proton environments (e.g., aromatic δ 7.36–8.08 ppm, NH signals at δ 12.08 ppm) and X-ray crystallography for resolving stereochemistry and conformation . For example, crystallographic studies reveal non-planar fused-ring systems and dihedral angles between aromatic planes (e.g., 56.98° between pyridine and benzene rings), critical for understanding molecular interactions . Elemental analysis (C, H, N) and mass spectrometry (e.g., MS m/z: 336.2 [M+H]⁺) further confirm purity and molecular weight .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., calcium modulation vs. antibacterial effects)?

Discrepancies in biological activity often arise from substituent variations and stereoelectronic effects. For instance:

  • Calcium modulation : Electron-withdrawing groups (e.g., -NO₂) enhance calcium channel binding, while bulky substituents reduce bioavailability .
  • Antibacterial activity : Hydrophobic side chains (e.g., 4-methylpyridinyl) improve membrane penetration, as seen in derivatives with MIC values <1 µg/mL against S. aureus .
    Resolution strategies :
    • Perform dose-response assays to quantify potency differences.
    • Use molecular docking to map substituent effects on target binding (e.g., L-type calcium channels vs. bacterial topoisomerases) .
    • Compare crystallographic data to correlate spatial arrangements with activity .

Advanced: What strategies optimize synthetic yields under catalytic conditions?

Key catalytic optimizations include:

  • Catalyst selection : PEG1000-BMImI (50 mol%) increases oxidation efficiency of 1,4-DHPs to pyridines, achieving >90% conversion .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates in amide coupling steps .
  • Temperature control : Lower temperatures (273–298 K) minimize side reactions in hydrogenation steps .
  • Purification : Flash chromatography (Hex/AcOEt, 3:1) and recrystallization (DCM/hexane) improve purity to >95% .

Advanced: How do substituent modifications impact pharmacological profiles?

Structure-activity relationship (SAR) studies highlight:

  • Anticancer activity : Pyrimido[4,5-b]quinoline derivatives with cyclohexyl and dimethoxyphenyl groups show IC₅₀ values <10 µM against breast cancer cell lines due to intercalation and topoisomerase inhibition .
  • Antioxidant effects : Electron-donating groups (e.g., -OCH₃) at the 4-position enhance radical scavenging (EC₅₀: 12–18 µM) by stabilizing phenolic radicals .
    Methodological approach :
    • Synthesize analogs via microwave-assisted cyclization to reduce reaction times.
    • Use kinetic solubility assays (e.g., PBS pH 7.4) to prioritize candidates with >50 µM solubility for in vivo testing .

Advanced: What analytical challenges arise in quantifying degradation products during stability studies?

Degradation pathways (e.g., hydrolysis, oxidation) produce metabolites like 4-oxo-quinoline-3-carboxylic acid, which require:

  • HPLC-MS/MS with a C18 column and gradient elution (MeCN/H₂O + 0.1% formic acid) for separation .
  • Forced degradation conditions : Exposure to 0.1 M HCl (40°C, 24 hours) or 3% H₂O₂ (room temperature, 8 hours) to simulate acidic/oxidative stress .
  • Peak tracking : UV-Vis at 254 nm and high-resolution MS to identify fragments (e.g., m/z 217.22 for ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) .

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